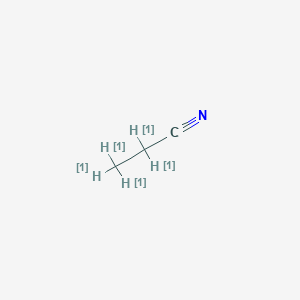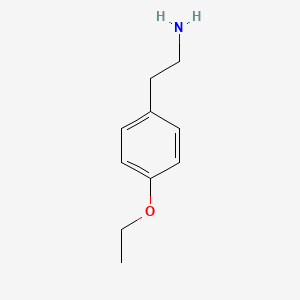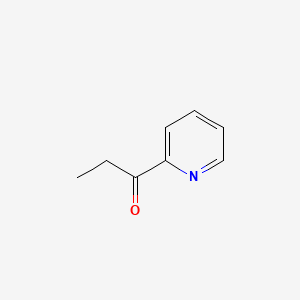
2-Propionylpyridine
Vue d'ensemble
Description
2-Propionylpyridine, also known as 1-(2-Pyridinyl)-1-propanone , is a chemical compound with the molecular formula C8H9NO . It has an average mass of 135.163 Da and a mono-isotopic mass of 135.068420 Da .
Synthesis Analysis
The synthesis of 2-Propionylpyridine involves several stages. The first stage involves the reaction of 2-Cyanopyridine with ethylmagnesium bromide in diethyl ether at temperatures ranging from -15 to 20°C . This is followed by the treatment of the reaction mixture with hydrogen chloride in diethyl ether and water at 20°C . The yield of the reaction varies depending on the conditions, with yields reported between 57% and 97% .
Molecular Structure Analysis
The molecular structure of 2-Propionylpyridine consists of a pyridine ring attached to a propionyl group . The compound has two hydrogen bond acceptors, no hydrogen bond donors, and two freely rotating bonds .
Physical And Chemical Properties Analysis
2-Propionylpyridine has a density of 1.0±0.1 g/cm3, a boiling point of 211.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 44.8±3.0 kJ/mol and a flash point of 86.2±27.3 °C . The compound has a refractive index of 1.509 and a molar refractivity of 39.0±0.3 cm3 .
Applications De Recherche Scientifique
Organic Synthesis
2-Propionylpyridine: is a valuable intermediate in organic synthesis. Its structure allows for various chemical reactions, such as condensation and nucleophilic substitution, making it a versatile building block for synthesizing complex organic compounds. For instance, it can be used to create heterocyclic compounds that are prevalent in pharmaceuticals .
Medicinal Chemistry
In medicinal chemistry, 2-Propionylpyridine derivatives have been explored for their therapeutic potential. One notable application is the synthesis of thiosemicarbazones, which have shown promise in treating bacterial infections like gonorrhea . These derivatives can also be designed to target specific receptors or enzymes within the body.
Computational Chemistry
Lastly, 2-Propionylpyridine is used in computational chemistry for molecular modeling and simulations. Its structure can be analyzed using software to predict reactivity, stability, and interactions with other molecules, which is crucial for designing new compounds and understanding their behavior .
Safety and Hazards
2-Propionylpyridine is classified as a warning signal word according to safety information . It has hazard statements H302 and H319, indicating that it is harmful if swallowed and causes serious eye irritation . The precautionary statements P305+P351+P338 suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Propriétés
IUPAC Name |
1-pyridin-2-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAZHKPVEROFLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334397 | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3238-55-9 | |
| Record name | 2-Propionylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3238-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propionylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-propionylpyridine interact with peroxovanadium(V) complexes, and what is the significance of this interaction?
A1: 2-Propionylpyridine acts as a ligand, coordinating with peroxovanadium(V) complexes in solution. [] This interaction leads to the formation of a new seven-coordinate peroxovanadium species, denoted as [OV(O2)2L]−, where L represents the 2-propionylpyridine ligand. [] This coordination is part of a broader study investigating the impact of various 2-acylpyridine derivatives on the reaction equilibrium with peroxovanadium(V) complexes. The research utilizes a combination of multinuclear (1H, 13C, and 51V) magnetic resonance, COSY, and HSQC techniques to elucidate the coordination behavior. [] Understanding such interactions is crucial in fields like bioinorganic chemistry, where peroxovanadium complexes are studied for their potential biological activity and relevance to vanadium-containing enzymes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

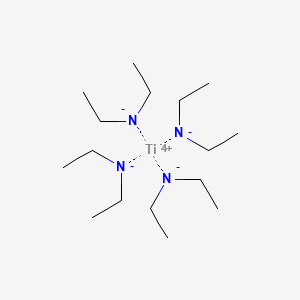
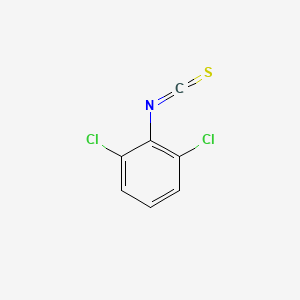
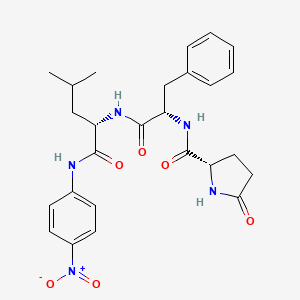
![4H-Cyclopenta[2,1-b:3,4-b']dithiophene](/img/structure/B1584090.png)


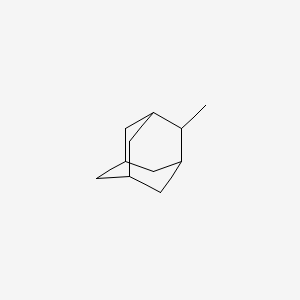
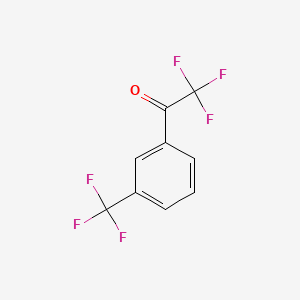
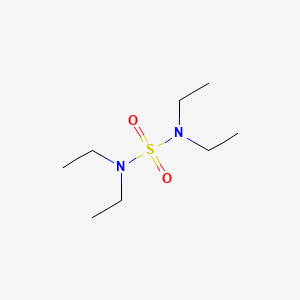

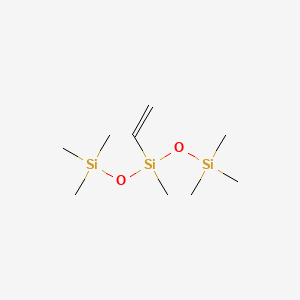
![5-Phenylbicyclo[2.2.1]hept-2-ene](/img/structure/B1584104.png)
